FAM-dT phosphoramidite

Oligonucleotide labeling Fluorescence brightness Detection sensitivity

Standard 5'-FAM terminates synthesis and blocks internal labeling. FAM-dT retains the DMT group, substituting directly for dT residues to enable precise internal fluorophore placement for FRET-optimized hydrolysis probes. - **Key differentiation**: Supports multiple internal incorporations; quantum yield 0.79-0.95; stable under standard NH4OH deprotection (55°C, 17h). - **Supply advantage**: No specialized cleavage reagents needed; DMT monitoring for QC; scales to GMP.

Molecular Formula C79H87N6O17P
Molecular Weight 1423.5 g/mol
Cat. No. B12386212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-dT phosphoramidite
Molecular FormulaC79H87N6O17P
Molecular Weight1423.5 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)CCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C
InChIInChI=1S/C79H87N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-22-15-13-16-23-53,54-26-30-56(93-11)31-27-54)55-28-32-57(94-12)33-29-55)84-47-52(71(88)83-75(84)92)21-19-41-81-68(86)24-17-14-18-40-82-70(87)51-25-36-60-63(43-51)79(101-72(60)89)61-37-34-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(35-38-62(65)79)98-74(91)77(8,9)10/h13,15-16,22-23,25-38,43-45,47,49-50,66-67,69H,14,17-18,20,24,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92)/t66-,67+,69+,103?/m0/s1
InChIKeyFVVPPYBKLBLXEK-FLDIZLHUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-dT Phosphoramidite Internal Labeling


FAM-dT phosphoramidite (CAS 289712-99-8) is a modified deoxythymidine phosphoramidite conjugated to the 6-isomer of carboxyfluorescein (FAM) [1]. It enables site-specific internal incorporation of the fluorescein fluorophore during automated solid-phase oligonucleotide synthesis [2]. The compound retains the 4,4′-dimethoxytrityl (DMT) protecting group, allowing coupling efficiency monitoring via trityl cation release . Excitation and emission maxima are approximately 495 nm and 517-525 nm, respectively, with a reported quantum yield ranging from 0.79 to 0.95 [3].

Site-specific internal fluorescein labeling at any thymidine position during automated solid-phase oligonucleotide synthesis
DMT protecting group retained for real-time coupling efficiency monitoring via trityl cation release
Fully compatible with standard concentrated ammonium hydroxide deprotection (no alternative cleavage reagents required)

FAM-dT vs. 5′-FAM in Internal Labeling


Fluorescein-based phosphoramidites exhibit fundamentally different positional labeling capabilities that preclude simple interchange. Standard 5′-FAM phosphoramidite (6-fluorescein phosphoramidite) lacks a DMT protecting group and can only be coupled once at the 5′-terminus, thereby terminating synthesis . In contrast, FAM-dT phosphoramidite retains the DMT group and substitutes directly for a standard dT residue during synthesis, enabling multiple internal incorporations at any designated thymidine position within the oligonucleotide sequence . Furthermore, dye stability under standard deprotection conditions varies markedly: TAMRA-labeled oligonucleotides degrade in concentrated ammonium hydroxide and require mild deprotection monomers plus alternative cleavage conditions (t-butylamine/methanol/water at 70°C for 2.5 hours) , whereas FAM-dT is fully compatible with standard ammonium hydroxide deprotection (17 hours at 55°C) [1]. Generic substitution would therefore compromise both synthesis continuity and final product integrity.

FAM-dT (this product)
Internal labeling; DMT present; chain extension continues; standard NH₄OH deprotection
5′-FAM phosphoramidite
Terminal labeling only; lacks DMT; synthesis terminates; coupling efficiency cannot be monitored
FAM-dT (this product)
Stable in standard NH₄OH deprotection (17 h, 55 °C); robust workflow
TAMRA-dT phosphoramidite
Degrades in concentrated NH₄OH; requires t-butylamine/MeOH/H₂O deprotection; longer, harsher conditions may affect yield

FAM-dT Evidence for Procurement


Fluorescence Quantum Yield vs. JOE

FAM-dT phosphoramidite-derived oligonucleotides exhibit substantially higher quantum yield (Φ = 0.79-0.95) compared to the closely related dichloro-dimethoxy-fluorescein (JOE) phosphoramidite (Φ = 0.58) [1]. The 36-64% relative increase in quantum efficiency translates directly to higher fluorescence signal intensity per labeled molecule under identical excitation conditions [2].

Quantum yield vs. JOE
Reported
Φ = 0.79–0.95 (FAM-dT) vs Φ = 0.58 (JOE); 36–64% higher efficiency
Supports brightness-driven assay design at neutral pH; context-dependent fluorescence advantage
Specific buffer conditions not standardized across sources; verify in your assay buffer
Oligonucleotide labeling Fluorescence brightness Detection sensitivity

Standard Deprotection vs. TAMRA Dye

FAM-dT-labeled oligonucleotides are fully compatible with standard concentrated ammonium hydroxide deprotection conditions (17 hours at 55°C) without fluorophore degradation [1]. In direct contrast, TAMRA-dT-labeled oligonucleotides degrade in concentrated ammonium hydroxide and require specialized mild deprotection monomers plus alternative cleavage using t-butylamine/methanol/water (1:1:2) at 70°C for 2.5 hours .

Deprotection compatibility
Head-to-head
FAM-dT: standard NH₄OH, 17 h, 55 °C TAMRA-dT: t-butylamine/MeOH/H₂O, 2.5 h, 70 °C required
Eliminates specialized deprotection reagents; supports higher synthesis throughput
TAMRA-dT may require mild deprotection monomers for acceptable yield
Oligonucleotide synthesis Deprotection stability Workflow efficiency

pH Sensitivity vs. JOE Dye

FAM fluorescence is highly pH-sensitive, with significant intensity reduction below pH 6.5 and an optimal range of pH 7.0-8.0 [1]. In contrast, JOE (dichloro-dimethoxy-fluorescein) exhibits reduced pH sensitivity due to electron-withdrawing chlorine substituents; in-house testing at Glen Research demonstrated JOE signal dropped by only 30% at pH 5.0 relative to neutral pH [2].

pH sensitivity profile
Reported
FAM: significant signal reduction below pH 6.5 JOE: ~70% signal retained at pH 5.0
JOE may be preferred for acidic assay conditions; FAM requires neutral pH buffer control
JOE pH insensitivity attributed to chlorine substituents
pH-dependent fluorescence Assay robustness Quantitative accuracy

DMT Coupling Monitoring vs. 5′-FAM

FAM-dT phosphoramidite retains the 4,4′-dimethoxytrityl (DMT) protecting group on the 5′-hydroxyl, enabling real-time coupling efficiency monitoring via spectrophotometric quantification of trityl cation release during automated synthesis [1]. In contrast, standard 5′-FAM phosphoramidite lacks a DMT group entirely, precluding coupling efficiency assessment at the labeling step and terminating further chain elongation [2].

DMT monitoring capability
Head-to-head
FAM-dT: DMT present, trityl monitoring enabled 5′-FAM: no DMT, coupling efficiency cannot be quantified
Enables real-time quality control of each synthesis cycle; supports troubleshooting
Trityl assay commonly used in automated synthesizers
Synthesis yield Quality control Automated synthesis

Internal Labeling Capability vs. 5′-FAM

FAM-dT phosphoramidite enables internal sequence labeling by substituting directly for a standard dT residue at any designated position within the oligonucleotide [1]. This contrasts with 5′-FAM phosphoramidite, which can only be added once at the 5′-terminus and terminates synthesis due to the absence of a DMT group . The internal labeling capability is critical for FRET probe architectures where precise donor-acceptor distances must be controlled, and for chromosome painting applications requiring multiple internal fluorophore incorporations .

Labeling position flexibility
Head-to-head
FAM-dT: any internal dT position, also 5′/3′ terminal via CPG 5′-FAM: only 5′-terminal; synthesis terminates
Supports FRET probe optimization and multiplex labeling architectures
Internal spacing must avoid self-quenching in multiple-incorporation designs
FRET probe design Multiplex labeling Probe architecture

FAM-dT Application Scenarios


Internal Donor for FRET qPCR Probes

FAM-dT enables precise internal placement of the FAM donor fluorophore within dual-labeled hydrolysis probes. This positional control is essential for optimizing FRET efficiency between FAM and quenchers such as TAMRA or BHQ-1. The quantitative data demonstrate that FAM-dT-labeled probes achieve donor quantum yields of 0.79-0.95 , providing bright initial signal that is efficiently quenched until probe hydrolysis. Unlike terminal-only 5′-FAM labeling , internal positioning via FAM-dT allows probe designers to fine-tune donor-quencher separation for maximal signal-to-background ratio .

Standard Deprotection for High-Yield Oligo Synthesis

For industrial-scale oligonucleotide synthesis, FAM-dT phosphoramidite is fully compatible with standard concentrated ammonium hydroxide deprotection (17 hours at 55°C) without requiring alternative cleavage reagents . This contrasts with TAMRA-dT, which degrades under these conditions and demands specialized t-butylamine/methanol/water mixtures at elevated temperatures . The elimination of alternative deprotection steps reduces workflow complexity, minimizes operator error, and improves batch-to-batch consistency in GMP manufacturing environments. Additionally, the retained DMT group enables real-time coupling efficiency monitoring , providing quality control data for each synthesis cycle.

Multiplex Labeling for smFISH & Chromosome Painting

FAM-dT supports multiple internal incorporations within a single oligonucleotide, enabling chromosome painting and single-molecule FISH (smFISH) probe sets where fluorescence signal amplification is achieved through repeated internal labeling . The high quantum yield (Φ = 0.79-0.95) provides sufficient brightness for single-molecule detection when combined with appropriate antifade mounting media. Researchers should note that spacing between multiple FAM-dT incorporations must be carefully optimized to prevent self-quenching, typically requiring spacer-18 linkers between labeled positions .

Extension-Compatible 3′-Labeled Primers

When used with corresponding 3′-FAM-dT CPG supports, FAM-dT phosphoramidite produces 3′-labeled oligonucleotides that remain compatible with polymerase extension and exonuclease digestion . This contrasts with 3′-(6-FAM) CPG, which blocks the 3′-terminus from polymerase activity . For applications requiring post-labeling enzymatic manipulation — such as sequencing by synthesis, primer extension assays, or exonuclease-based signal amplification — FAM-dT-derived 3′-labels preserve enzymatic activity while providing bright fluorescent detection (Φ = 0.79-0.95) .

Application
Selection Property
Validation Focus
FRET qPCR internal donor
DMT-protected internal labeling capability
FRET efficiency optimization via precise donor-quencher spacing
High-yield oligo synthesis
Standard deprotection compatibility
Workflow simplicity and batch-to-batch consistency
smFISH & chromosome painting
Multiple internal labeling positions
Fluorescence signal amplification without self-quenching
3′-labeled primer extension assays
Extension-compatible 3′ labeling
Enzymatic activity post-labeling for sequencing or exonuclease workflows

Technical Documentation Hub

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